ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Catalog No.
S6801470
CAS No.
103914-72-3
M.F
C13H12FNO3
M. Wt
249.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline...

CAS Number

103914-72-3

Product Name

ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

IUPAC Name

ethyl 7-fluoro-1-methyl-4-oxoquinoline-3-carboxylate

Molecular Formula

C13H12FNO3

Molecular Weight

249.24 g/mol

InChI

InChI=1S/C13H12FNO3/c1-3-18-13(17)10-7-15(2)11-6-8(14)4-5-9(11)12(10)16/h4-7H,3H2,1-2H3

InChI Key

FSHSGWPMKVCLCR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)C

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=C2)F)C

Ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 26892-97-7) is a molecule belonging to the class of fluorinated dihydroquinolinones. Information on its origin and specific significance in scientific research is currently limited. However, the presence of a dihydroquinoline core structure suggests potential for applications in medicinal chemistry [].


Molecular Structure Analysis

The key features of the molecule include:

  • A central dihydroquinoline ring system, containing two fused six-membered rings with nitrogens at positions 1 and 4.
  • A fluorine atom at position 7 of the ring system, potentially introducing unique electronic properties.
  • A methyl group (CH3) at position 1, adding a hydrophobic character.
  • An ethyl ester (CH3CH2OCO) group at position 3, which can influence solubility and reactivity.

Chemical Reactions Analysis

  • Hydrolysis of the ester group under basic or acidic conditions could yield the corresponding carboxylic acid.
  • Nucleophilic substitution at the carbonyl group (C=O) at position 4 might lead to further functionalization.

Physical And Chemical Properties Analysis

  • It is likely a solid at room temperature due to the presence of the aromatic ring system and the ester group.
  • The presence of the fluorine atom and the ester group suggests moderate polarity, potentially leading to solubility in some organic solvents.

There is no current information available regarding the mechanism of action of this specific compound. However, dihydroquinoline derivatives have been explored for various biological activities, including antibacterial, antifungal, and antitumor properties []. Further research is needed to determine if ethyl 7-fluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate possesses any similar bioactivity.

Currently Available Information:

  • Scientific databases like PubChem do not contain entries for this specific compound. PubChem:
  • Search engines for scientific research articles don't yield any significant results for this compound.

Reasons for Limited Information:

There are a couple of reasons why information on this compound might be limited:

  • It could be a relatively new compound, and research on its properties and applications is still ongoing.
  • It might be a proprietary compound, not freely available for research purposes.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Exact Mass

249.08012141 g/mol

Monoisotopic Mass

249.08012141 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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